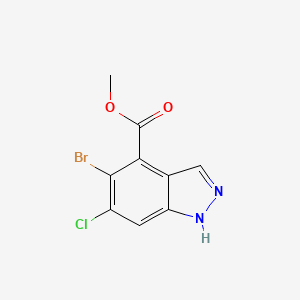

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMKGRCSJLQULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731107 | |

| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037841-34-1 | |

| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathways for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of plausible synthetic pathways for this compound, a key heterocyclic building block in medicinal chemistry. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the synthetic strategies.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in approved drugs for oncology, such as Pazopanib and Niraparib, underscores the importance of this scaffold.[1][2] The specific substitution pattern of this compound offers multiple points for diversification, making it a valuable intermediate for the synthesis of compound libraries in drug discovery programs. The bromine and chlorine atoms, along with the methyl ester, provide versatile handles for a variety of cross-coupling and derivatization reactions.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. The key difference lies in the stage at which the indazole ring is formed relative to the introduction of the halogen substituents.

Pathway 1: Late-Stage Indazole Formation from a Pre-halogenated Anthranilic Acid Derivative

This pathway focuses on first constructing the heavily substituted benzene ring, followed by cyclization to form the indazole core. This approach offers good control over the regiochemistry of the halogenation.

Conceptual Workflow for Pathway 1

Caption: High-level overview of Pathway 1.

Detailed Experimental Protocol for Pathway 1:

Step 1: Synthesis of 4-Bromo-5-chloro-2-methylaniline

The synthesis begins with a commercially available substituted aniline, such as 2-methyl-4-bromoaniline. Chlorination can be achieved using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as acetonitrile. The directing effects of the amino and methyl groups will favor chlorination at the 5-position.

-

Protocol: To a solution of 2-methyl-4-bromoaniline (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Diazotization and Sandmeyer-type Reaction to form 4-Bromo-5-chloro-2-methylbenzonitrile

The amino group of 4-bromo-5-chloro-2-methylaniline is converted to a diazonium salt, which is then displaced by a cyanide group.

-

Protocol: Dissolve 4-bromo-5-chloro-2-methylaniline (1.0 eq) in a mixture of aqueous HCl and acetic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours. Cool the mixture, extract with a suitable solvent like toluene, wash, dry, and concentrate.

Step 3: Formation of the Indazole Ring

The synthesis of indazoles from o-aminoaryl precursors is a well-established method.[2] In this step, the methyl group of the benzonitrile is functionalized, followed by cyclization.

-

Protocol: A plausible route involves the reaction of the benzonitrile with a source of hydrazine. Given the substitution pattern, a more controlled synthesis might involve conversion of the methyl group to a carbonyl functionality, followed by condensation with hydrazine.

Alternative Step 3: Cyclization via Hydrazone Formation

A more direct approach involves the formation of a hydrazone from an ortho-haloaryl ketone, followed by intramolecular amination.[2]

Step 4: Carboxylation and Esterification

Assuming the successful formation of 5-bromo-6-chloro-1H-indazole, the introduction of the carboxylate at the 4-position can be challenging. A more convergent approach would be to start with a precursor already containing the carboxylate group.

Pathway 2: Early Indazole Formation followed by Halogenation

This pathway prioritizes the formation of the indazole-4-carboxylate core, followed by sequential halogenation. This can be advantageous if the starting indazole is readily available.

Conceptual Workflow for Pathway 2

Caption: High-level overview of Pathway 2.

Detailed Experimental Protocol for Pathway 2:

Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate

Methyl 1H-indazole-4-carboxylate can be synthesized from commercially available 1H-indazole-4-carboxylic acid.[3][4]

-

Protocol (Esterification): To a suspension of 1H-indazole-4-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 4-6 hours, monitoring by TLC. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 1H-indazole-4-carboxylate.[5]

Step 2: Bromination of Methyl 1H-indazole-4-carboxylate

Electrophilic bromination of the indazole ring is expected to occur at the positions most activated by the heterocyclic system. The 5- and 7-positions are typically favored. Selective bromination at the 5-position can be achieved under controlled conditions.

-

Protocol: Dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in a suitable solvent like acetic acid. Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.[6] Stir for 2-4 hours. Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain Methyl 5-bromo-1H-indazole-4-carboxylate.

Step 3: Chlorination of Methyl 5-bromo-1H-indazole-4-carboxylate

Subsequent chlorination of the brominated indazole is the final step. The existing electron-withdrawing groups (bromo and carboxylate) will deactivate the ring, requiring more forcing conditions for the chlorination to proceed at the 6-position.

-

Protocol: To a solution of Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) to facilitate the reaction. Stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). Quench the reaction carefully with water, separate the organic layer, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 | Pathway 2 |

| Starting Materials | Readily available substituted anilines | Requires synthesis or purchase of Methyl 1H-indazole-4-carboxylate |

| Control of Regiochemistry | Good control during aromatic substitution | Potential for isomeric mixtures during halogenation |

| Number of Steps | Potentially longer and more complex | More direct and potentially fewer steps |

| Potential Challenges | Diazotization and cyclization can have moderate yields | Deactivation of the ring makes the final chlorination step challenging |

Expert Insight: Pathway 2 is likely the more practical approach for laboratory-scale synthesis due to its more convergent nature, provided that the starting indazole-4-carboxylate is accessible. The key challenge in this route is the selective introduction of the halogens without side reactions. Careful optimization of the reaction conditions for both bromination and chlorination would be critical to maximize the yield of the desired product.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently published transformations in heterocyclic chemistry.[2][7][8] Each step includes a clear method for monitoring reaction progress (TLC) and purification, ensuring that the identity and purity of the intermediates and the final product can be rigorously confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Conclusion

The synthesis of this compound can be approached through several strategic routes. The choice between a late-stage or early-stage indazole formation will depend on the availability of starting materials and the desired scale of the synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).

- Comparative analysis of synthetic routes to functionalized indazoles - Benchchem. (n.d.).

- Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (n.d.).

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.).

- 4-(1H)-Indazole carboxylic acid methyl ester | 192945-49-6 - J&K Scientific LLC. (n.d.).

- WO2017186693A1 - Synthesis of indazoles - Google Patents. (n.d.).

- Indazole synthesis - Organic Chemistry Portal. (n.d.).

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.).

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.).

- Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides - Benchchem. (n.d.).

- Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. (n.d.).

- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. (n.d.).

- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook. (n.d.).

- 4-(1H-Indazole carboxylic acid methyl ester - Chem-Impex. (n.d.).

- 4-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER Six Chongqing Chemdad Co.. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. 4-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged role in the architecture of a multitude of pharmacologically active agents.[1] Its inherent biological activities, coupled with the versatility for synthetic modification, have established it as a high-value heterocyclic system. This guide focuses on a specific, highly functionalized derivative: Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. The strategic placement of bromo and chloro substituents on the benzene ring, alongside the reactive methyl carboxylate group, makes this molecule a significant building block for the synthesis of novel compounds with potential therapeutic applications, including in the fields of oncology, inflammation, and infectious diseases.[2] This document provides a comprehensive exploration of its chemical properties, a plausible synthetic route with detailed experimental considerations, and an analysis of its reactivity, tailored for professionals engaged in drug discovery and development.

Core Molecular Attributes

This compound is a synthetic heterocyclic compound characterized by a fused pyrazole and benzene ring system. The molecule is further distinguished by halogen substitutions at the 5 and 6 positions and a methyl ester at the 4-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are reported from supplier data, others are predicted based on the analysis of its constituent functional groups and comparison with analogous structures.

| Property | Value | Source |

| CAS Number | 1037841-34-1 | [2][3][4] |

| Molecular Formula | C₉H₆BrClN₂O₂ | [2][3][4] |

| Molecular Weight | 289.51 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | |

| Purity | Typically ≥97% | [2][3] |

| Solubility | Soluble in organic solvents such as DMF and DMSO (predicted) | |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. |

Molecular Structure:

Caption: Plausible synthetic workflow for this compound.

Proposed Experimental Protocol

Step 1: Synthesis of a Dihalo-aminobenzoic acid intermediate

The synthesis would likely start from a commercially available, appropriately substituted aniline or benzoic acid derivative. A multi-step process involving directed ortho-metalation, halogenation, and functional group interconversion would lead to a key intermediate such as 2-amino-4-bromo-5-chlorobenzoic acid.

Step 2: Diazotization and Indazole Formation

The 2-amino-4-bromo-5-chlorobenzoic acid intermediate would then undergo diazotization using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt would then be subjected to a reductive cyclization to form the indazole ring.

Step 3: Esterification

The final step involves the esterification of the carboxylic acid group. This can be achieved by refluxing the indazole-4-carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or by using a milder esterification agent like trimethylsilyldiazomethane.

Protocol Justification: This proposed pathway is based on well-established named reactions in heterocyclic chemistry, such as the Jacobsen indazole synthesis, and standard functional group transformations. The choice of reagents and reaction conditions is guided by the need for regioselectivity and compatibility with the existing functional groups.

Purification and Characterization

Purification of the final product would likely involve recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel. The purity of the compound would be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed in Section 2.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its three primary functional domains: the indazole ring system, the halogen substituents, and the methyl ester. This trifecta of functionality makes it a versatile scaffold for further chemical modification.

Reactions at the Indazole Nitrogen

The N-H of the indazole ring is acidic and can be deprotonated with a suitable base to form an indazolide anion. This anion can then participate in various reactions:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles allows for the introduction of a wide range of substituents at the N1 or N2 position. The regioselectivity of this reaction can often be controlled by the choice of base and solvent.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce aryl groups at the nitrogen.

-

Protection/Deprotection: The indazole nitrogen can be protected with common protecting groups, such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), to facilitate reactions at other positions of the molecule.

Reactions Involving the Halogen Substituents

The bromo and chloro substituents on the benzene ring are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

-

Nucleophilic Aromatic Substitution (SNA_r): While less reactive than their counterparts in electron-deficient systems, the halogen atoms can potentially undergo nucleophilic substitution under forcing conditions.

Caption: Key reactivity pathways of this compound.

Reactions of the Methyl Ester

The methyl ester group can be readily transformed into other functional groups:

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification will yield the corresponding carboxylic acid. This carboxylic acid can then be activated for amide bond formation.

-

Amidation: Direct conversion to amides can be achieved by heating with an amine, or more efficiently, by first hydrolyzing to the carboxylic acid and then using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Safety, Handling, and Storage

As a fine chemical intended for research purposes, this compound should be handled with appropriate care in a laboratory setting.

Hazard Identification

Based on data for structurally related compounds, this compound is expected to have the following hazard classifications:

-

Skin Irritation: May cause skin irritation. [5]* Eye Irritation: May cause serious eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [5]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [5]* Spill Response: In case of a spill, avoid generating dust. For dry spills, carefully sweep or vacuum the material into a sealed container for disposal. [5]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material and building block in drug discovery. The indazole core itself is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [2] The potential to functionalize this molecule at the indazole nitrogen, the halogenated positions, and the ester group allows for the rapid generation of diverse chemical libraries for screening against various biological targets. For instance, the carboxylic acid derivative (obtained via hydrolysis) can be coupled with a variety of amines to explore structure-activity relationships in the context of kinase inhibition or other enzyme-targeted therapies. The bromo and chloro substituents can be utilized in late-stage functionalization to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its rich chemical reactivity, stemming from the indazole nucleus, halogen substituents, and methyl ester, offers a multitude of opportunities for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties, a plausible synthetic strategy, and key safety considerations. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- PubChem.

- Google Patents.

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Google Patents. CN113912544A - Preparation method of 5-bromo-1-methylindazole.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- Organic Syntheses. INDAZOLE. [Link]

- PubChem. 1H-Indazole. [Link]

- Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 20(7), 1509-1523. [Link]

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

- ACS Publications.

- Google Patents.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents. WO2017186693A1 - Synthesis of indazoles.

- NIH.

- Organic Chemistry Portal. Indazole synthesis. [Link]

- PubChem.

- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. [Link]

Sources

- 1. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. CN104130191A - Indazole compound and preparation method thereof - Google Patents [patents.google.com]

- 4. This compound;1037841-34-1 [abichem.com]

- 5. Methyl 5-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 59145907 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, a halogenated indazole derivative of significant interest to researchers and professionals in drug development. With full editorial control, this guide is structured to offer not just data, but a deep, causal understanding of the spectroscopic characteristics of this molecule. Our approach is grounded in the principles of scientific integrity, providing field-proven insights and self-validating protocols.

Introduction: The Significance of Spectroscopic Analysis for Substituted Indazoles

Indazoles are a class of heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1][2] The precise characterization of their molecular structure is paramount for understanding their biological activity and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

This guide focuses on this compound (Molecular Formula: C₉H₆BrClN₂O₂, Molecular Weight: 289.51 g/mol , CAS: 1037841-34-1).[3][4] The presence of multiple substituents on the indazole ring—a bromine atom, a chlorine atom, and a methyl carboxylate group—creates a unique and complex spectroscopic profile. A thorough analysis of this profile is essential for confirming the compound's identity, purity, and for elucidating the electronic effects of the various functional groups.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents a fascinating case for spectroscopic analysis. The indazole core, a bicyclic aromatic system, is substituted with two electron-withdrawing halogens (bromine and chlorine) and an electron-withdrawing methyl carboxylate group. These substituents are expected to significantly influence the electron density distribution within the molecule, which in turn will be reflected in the NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns.

Caption: Molecular structure of this compound.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm broadband probe.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for indazole derivatives due to its excellent solubilizing power.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

The residual solvent peak is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

The solvent signal is used as an internal reference.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.

-

A background spectrum of the empty ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

For EI-MS, the sample is introduced directly into the ion source, often via a heated probe.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

-

High-resolution measurements should be performed to confirm the elemental composition of the molecular ion and its fragments.

-

Data Analysis and Interpretation

Disclaimer: The following spectral data is predicted based on the analysis of closely related compounds and established principles of spectroscopic interpretation, as experimental data for this specific molecule is not publicly available.

¹H NMR Spectral Analysis (Predicted in DMSO-d₆)

The proton NMR spectrum is expected to reveal key information about the aromatic protons and the methyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~13.5 | Broad Singlet | N-H | The N-H proton of the indazole ring is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~8.2 | Singlet | H-7 | The proton at position 7 is adjacent to the electron-withdrawing chloro group and the pyrazole ring, leading to a downfield shift. |

| ~8.0 | Singlet | H-3 | The proton at position 3 is part of the pyrazole ring and is typically observed in this region for indazole derivatives. |

| ~3.9 | Singlet | -OCH₃ | The three protons of the methyl ester group will appear as a sharp singlet. |

Causality Behind Predicted Shifts:

-

The electron-withdrawing nature of the bromine, chlorine, and methyl carboxylate groups will deshield the aromatic protons, causing them to resonate at lower fields (higher ppm values).

-

The absence of adjacent protons for H-3 and H-7 results in singlet multiplicities.

¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)

The carbon NMR spectrum provides a detailed map of the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic low-field position. |

| ~140 | C-7a | A quaternary carbon in the aromatic system, part of the ring fusion. |

| ~135 | C-3a | Another quaternary carbon at the ring junction. |

| ~130 | C-3 | The carbon bearing a proton in the pyrazole ring. |

| ~128 | C-6 | The carbon atom bonded to the chlorine atom will be significantly deshielded. |

| ~125 | C-7 | The carbon atom bearing a proton in the benzene ring. |

| ~118 | C-4 | The quaternary carbon attached to the carboxylate group. |

| ~115 | C-5 | The carbon atom bonded to the bromine atom will also be deshielded, though the effect is less pronounced than for chlorine. |

| ~53 | -OCH₃ | The methyl carbon of the ester group appears at a typical upfield position. |

Expert Insights:

-

The chemical shifts of the carbon atoms in the benzene ring are influenced by the additive effects of the substituents. The precise assignment would typically require two-dimensional NMR experiments such as HSQC and HMBC.

Infrared (IR) Spectral Analysis (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3100 | N-H Stretch | Indazole N-H |

| ~3100-3000 | C-H Stretch (Aromatic) | Ar-H |

| ~2950 | C-H Stretch (Aliphatic) | -CH₃ |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C Stretch (Aromatic) | Indazole Ring |

| ~1250 | C-O Stretch | Ester C-O |

| ~800-700 | C-Cl, C-Br Stretches | Halogen-Carbon Bonds |

Trustworthiness of IR Data:

-

The presence of a strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

The broad N-H stretching band is characteristic of the indazole ring system.[1]

Mass Spectrometry (MS) Analysis (Predicted)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 289/291/293 | [M]⁺˙ Molecular Ion Peak |

| 260/262/264 | [M - OCH₃]⁺ |

| 230/232/234 | [M - COOCH₃]⁺ |

| 151/153 | [M - COOCH₃ - Br]⁺ |

Authoritative Grounding in Mass Spectrometry:

-

Isotopic Pattern: The most telling feature in the mass spectrum will be the isotopic cluster of the molecular ion.[3] Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks at m/z 289, 291, and 293. The relative intensities of these peaks can be predicted and used to confirm the presence of both halogens.

-

Fragmentation Pathways: The primary fragmentation pathways are expected to involve the loss of the methoxy group (-OCH₃) and the entire methyl carboxylate group (-COOCH₃) from the molecular ion.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound provides a detailed and self-consistent structural elucidation. The predicted ¹H and ¹³C NMR spectra reveal the electronic environment of each proton and carbon atom, clearly showing the deshielding effects of the halogen and carboxylate substituents. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides the molecular weight and a characteristic isotopic pattern that serves as a definitive fingerprint for this di-halogenated compound.

This in-depth guide, grounded in established spectroscopic principles and methodologies, offers researchers and drug development professionals a robust framework for the characterization of this and other similarly complex substituted indazole derivatives. The provided protocols and interpretive logic are designed to ensure the highest standards of scientific integrity and to facilitate the confident identification and analysis of these important molecules.

References

- The Royal Society of Chemistry. (n.d.).

- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

- Teixeira, F. C., et al. (2006).

- University of Groningen. (n.d.).

- ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. [Link]

- PubChem. (n.d.).

Sources

The 1H-Indazole Scaffold: A Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted 1H-Indazole-4-carboxylates

Abstract The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for drug design.[3][4] When functionalized with a carboxylate group at the 4-position, the resulting 1H-indazole-4-carboxylate derivatives gain an additional point for chemical modification, enhancing their potential for developing novel therapeutics.[5][6] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of substituted 1H-indazole-4-carboxylates. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, detailing the underlying mechanisms of action and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] This stability, combined with its structural resemblance to endogenous purines, allows it to interact with a wide array of biological targets. The incorporation of an indazole ring is a key feature in several clinically approved drugs, including the antiemetic Granisetron, the kinase inhibitors Axitinib and Pazopanib, and the anti-inflammatory agent Benzydamine.[4][7][8]

The addition of a carboxylic acid or its ester equivalent at the 4-position provides a crucial handle for synthetic elaboration. This functional group not only influences the molecule's physicochemical properties, such as solubility and polarity, but also serves as a key anchoring point for introducing diverse substituents, enabling fine-tuning of the molecule's interaction with its biological target.[5] This strategic functionalization is central to exploring the vast chemical space and unlocking the full therapeutic potential of this scaffold.

Synthetic Strategies for 1H-Indazole-4-Carboxylates

The construction of the 1H-indazole-4-carboxylate core is a critical first step in the exploration of its biological activity. Various synthetic methodologies have been developed, often starting from appropriately functionalized benzene derivatives.[9] A common and efficient approach involves the cyclization of ortho-substituted phenylhydrazones.

A representative synthetic workflow might begin with a substituted o-toluidine, which undergoes diazotization followed by cyclization to form the indazole ring.[7] More modern methods utilize transition-metal-free reactions or PIFA-mediated oxidative C-N bond formation for a more environmentally benign process.[7] Once the core is formed, the carboxylate group can be further modified, typically by converting it to an amide, which is a common structural motif in biologically active molecules.

Below is a generalized workflow for the synthesis and diversification of 1H-indazole-4-carboxamides.

Caption: Generalized workflow for synthesis and diversification.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several indazole-based drugs approved for cancer therapy.[1][8] Substituted 1H-indazole-4-carboxylates have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[9]

Mechanism of Action

The anticancer effects of these compounds are often mediated through the inhibition of key proteins involved in cancer cell proliferation, survival, and angiogenesis.

-

Kinase Inhibition: Many indazole derivatives function as ATP-competitive inhibitors of protein kinases. For instance, derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFRs) and pan-Pim kinases, which are crucial regulators of cell growth and survival.[3][4] A notable example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, showed potent FGFR1 inhibitory activity.[3][4]

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. One study found that a potent indazole derivative promoted apoptosis via the ROS-mitochondrial apoptotic pathway.[10]

-

Inhibition of Pro-inflammatory Cytokines: Certain indazole amides have been found to interact with and inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which is linked to tumor growth.[7]

The diagram below illustrates a simplified pathway showing how inhibition of a receptor tyrosine kinase (like FGFR) can block downstream signaling and inhibit tumor growth.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Data on Anticancer Activity

The cytotoxic potential of various substituted 1H-indazole-4-carboxylates has been evaluated against multiple cancer cell lines. The data is often presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| 102 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-amide | FGFR1 (enzymatic) | 0.0302 | [3][4] |

| 120 | 6-bromo-1-cyclopentyl-amide derivative | HEP3BPN-11 (Liver) | 88.12 | [7] |

| 120 | 6-bromo-1-cyclopentyl-amide derivative | MDA-453 (Breast) | 60.56 | [7] |

| 120 | 6-bromo-1-cyclopentyl-amide derivative | HL-60 (Leukemia) | 69.10 | [7] |

| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [11][12] |

| 5k | Mercapto acetamide-derived 1H-indazole-3-amine | Hep-G2 (Hepatoma) | 3.32 | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[8] The choice of this assay is based on its reliability and high-throughput capability for screening compound libraries.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., Hep-G2, K562) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1H-indazole-4-carboxylate derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The incubation period is critical to allow for sufficient formazan formation without causing cytotoxicity from the MTT itself.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, including arthritis, cardiovascular disease, and cancer.[13] The indazole scaffold is present in commercial anti-inflammatory drugs like Bendazac and Benzydamine, highlighting its therapeutic potential in this area.[4]

Mechanism of Action

The anti-inflammatory effects of 1H-indazole derivatives are primarily attributed to the modulation of key inflammatory mediators.

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins at sites of inflammation.[13] Computational docking studies have shown that 1H-indazole derivatives can bind effectively within the active site of the COX-2 enzyme.[14][15]

-

Cytokine Inhibition: These compounds can also suppress the production of pro-inflammatory cytokines. Studies have demonstrated that indazole derivatives can inhibit TNF-α in a concentration-dependent manner.[16]

Data on Anti-inflammatory Activity

The anti-inflammatory potential is assessed using both in vivo and in vitro models. In vivo efficacy is often measured by the percentage inhibition of edema in animal models.

| Compound | Dose/Concentration | Assay | Max Inhibition (%) | Reference |

| Indazole | 100 mg/kg | Carrageenan-induced paw edema | 61.03% | [16] |

| 5-Aminoindazole | 100 mg/kg | Carrageenan-induced paw edema | 83.09% | [16] |

| Indazole | 250 µM | TNF-α Inhibition (in vitro) | >60% | [16] |

| 5-Aminoindazole | IC₅₀ = 230.19 µM | TNF-α Inhibition (in vitro) | 50% | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating acute inflammation and screening for potential anti-inflammatory drugs.[16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity.

Step-by-Step Protocol:

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the 1H-indazole-4-carboxylate derivative. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.

-

Baseline Measurement: Before administering carrageenan, measure the initial volume of each animal's hind paw using a plethysmometer. This baseline measurement is crucial for accurate calculation of edema.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Indazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[7]

Mechanism of Action

A key target for indazole-based antibacterial agents is the Filamentous temperature-sensitive protein Z (FtsZ) .[17] FtsZ is a prokaryotic homolog of tubulin that assembles into a "Z-ring" at the site of cell division. Inhibition of FtsZ polymerization disrupts bacterial cell division, leading to filamentation and eventual cell death. This target is attractive because it is essential for bacterial viability and is conserved across many species, yet absent in eukaryotes, suggesting a potential for selective toxicity.[17]

Data on Antibacterial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 67 | Salmonella typhimurium | 3.85 (MIC₅₀) | [7] |

| 66 | Bacillus subtilis | Zone of Inhibition: 22 mm | [7] |

| 66 | Escherichia coli | Zone of Inhibition: 46 mm | [7] |

| 9 | Streptococcus pyogenes PS | 4 | [17] |

| 18 | Penicillin-resistant S. aureus | (256x more potent than 3-MBA) | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. Its use of 96-well plates allows for efficient testing of multiple compounds and concentrations simultaneously.

Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth occurs after a defined incubation period.

Step-by-Step Protocol:

-

Compound Preparation: Dissolve the 1H-indazole-4-carboxylate derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture to match the 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no turbidity (i.e., no visible growth) is observed. A colorimetric indicator like resazurin can be added to aid in visualization.

Future Perspectives and Conclusion

Substituted 1H-indazole-4-carboxylates represent a highly versatile and promising scaffold in modern drug discovery. The wealth of data on their anticancer, anti-inflammatory, and antimicrobial activities underscores their therapeutic potential.[7] The 4-carboxylate position is a key strategic element, providing a gateway for the synthesis of large, diverse chemical libraries to probe structure-activity relationships and optimize potency and selectivity.[5]

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for novel, highly active compounds to better understand their mechanisms of action.

-

Pharmacokinetic Optimization: Modifying substituents to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability. For example, studies on CCR4 antagonists found that while basic amino groups were potent, less basic analogues like morpholines had better oral absorption.[18]

-

Combating Resistance: In oncology and infectious disease, evaluating these compounds against drug-resistant cell lines and bacterial strains is critical.[17]

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.

- Sawant, S. D., et al. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate.

- Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

- 1H-Indazole-4-carboxylic acid. (n.d.). Chem-Impex.

- Development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.

- Exploring Novel Pharmaceutical Building Blocks: Methyl 1H-indazole-4-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Nanaware, R., et al. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376.

- Nanaware, R. (2024). (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. SciSpace.

- Synthesis of 1H-indazole derivatives. (n.d.). ResearchGate.

- Zhang, S.-G., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.

- Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). ResearchGate.

- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). Archiv der Pharmazie, 348(5), 322-333.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). National Center for Biotechnology Information.

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (n.d.). PubMed.

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Center for Biotechnology Information.

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Role of Halogenation in Modulating Indazole Scaffolds

An In-depth Technical Guide to the Physicochemical Characteristics of Halogenated Indazoles

As a Senior Application Scientist, my experience has consistently shown that the indazole nucleus is a "privileged scaffold" in medicinal chemistry, a core structure from which a multitude of potent therapeutic agents have been developed.[1][2] From the anti-cancer drug Pazopanib to the antiemetic Granisetron, the versatility of the indazole ring is well-established.[1][3] However, the true power of this scaffold is often unlocked through strategic functionalization, and among the most impactful modifications is halogenation.

The introduction of a halogen atom (F, Cl, Br, I) is far from a simple substitution; it is a profound physicochemical perturbation. It alters electron distribution, modulates lipophilicity, introduces new potential intermolecular interactions, and provides a synthetic handle for further diversification.[3][4] This guide is designed for researchers and drug development professionals to move beyond viewing halogenation as a mere atomic replacement. Instead, we will explore it as a strategic tool, dissecting the causality behind the resulting physicochemical changes and providing a framework for rationally designing next-generation halogenated indazole-based therapeutics.

We will delve into the synthetic logic, the nuanced spectroscopic signatures, the critical structural implications revealed by crystallography, and the overarching impact of these properties on a molecule's journey from a lab curiosity to a potential clinical candidate.

Part 1: Synthesis - The Gateway to Halogenated Indazoles

The specific placement of a halogen atom is the first critical step in harnessing its modulatory power. The choice of synthetic methodology is dictated by the desired regioselectivity and the tolerance of other functional groups on the indazole core.

C-H Direct Halogenation: An Efficient and Atom-Economical Approach

Direct C–H halogenation has become a preferred method due to its efficiency and alignment with green chemistry principles.[3] The use of N-halosuccinimides (NCS, NBS, NIS) offers a safer and more manageable alternative to elemental halogens like Br₂.[3]

The regioselectivity of these reactions is highly dependent on the reaction conditions and the substitution pattern of the indazole. For instance, in 2-substituted indazoles, the C3-position is often the most reactive site for electrophilic substitution. However, by carefully tuning solvents and reagents, halogenation can be directed to other positions, and even poly-halogenation can be achieved.[3]

This protocol describes a reliable, metal-free method for introducing a bromine atom at the C3 position, a common synthetic intermediate.

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (1.0 mmol, 194.2 mg).

-

Solvent Addition: Add ethanol (10 mL). Stir the mixture at room temperature until the indazole is fully dissolved.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) portion-wise over 5 minutes. Causality Note: Adding NBS in portions helps control the reaction exotherm and minimizes potential side reactions.

-

Reaction Execution: Heat the reaction mixture to 50°C and stir for 2-4 hours.

-

Monitoring & Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 4:1). The reaction is complete upon the disappearance of the starting material spot. A new, less polar spot corresponding to the brominated product should be visible.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in dichloromethane (20 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by silica gel column chromatography to yield 3-bromo-2-phenyl-2H-indazole.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and functionalization of halogenated indazoles, highlighting their role as versatile intermediates.

Caption: Synthetic utility of halogenated indazoles as key intermediates.

Part 2: Core Physicochemical Characteristics

The introduction of a halogen atom systematically alters the electronic and physical properties of the indazole scaffold. Understanding these shifts is paramount for rational drug design.

Electronic Properties: Acidity and Basicity (pKa)

Indazole is an amphoteric molecule, meaning it can act as both an acid (deprotonation of the N-H) and a base (protonation of the pyridine-like nitrogen).[5] The parent 1H-indazole has a pKa of ~13.9 for the N-H proton, indicating it is a weak acid, and a pKa of ~1.0 for the formation of the indazolium cation.[5]

Halogens are electron-withdrawing groups. Their introduction onto the indazole ring stabilizes the indazolate anion, thereby increasing the acidity (lowering the pKa) of the N-H proton . This effect is more pronounced when the halogen is closer to the pyrazole ring. This modulation of pKa is critical as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor binding.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, often quantified as the partition coefficient (LogP), is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While halogens are electronegative, they paradoxically increase the lipophilicity of organic molecules.[6][7]

The primary reasons for this are:

-

Increased Molecular Size and Surface Area: Halogens are significantly larger than hydrogen atoms, leading to greater nonpolar surface area.

-

Enhanced London Dispersion Forces: The larger, more polarizable electron clouds of chlorine, bromine, and iodine result in stronger van der Waals interactions with nonpolar environments.[6][7]

This effect is foundational in drug design, where halogen substitution is a common strategy to enhance a compound's ability to cross lipid cell membranes.[8]

Table 1: Predicted Lipophilicity (cLogP) of Monochloro-Indazoles

| Compound | Position of Cl | Predicted cLogP |

| 1H-Indazole | - | 1.83 |

| 3-Chloro-1H-indazole | C3 | 2.54 |

| 4-Chloro-1H-indazole | C4 | 2.61 |

| 5-Chloro-1H-indazole | C5 | 2.61 |

| 6-Chloro-1H-indazole | C6 | 2.61 |

| 7-Chloro-1H-indazole | C7 | 2.61 |

Note: cLogP values are estimations and serve for comparative analysis.

Spectroscopic Characterization

Halogenation leaves a distinct fingerprint on the spectroscopic data of indazoles, which is essential for structural confirmation.

The electron-withdrawing nature and anisotropic effects of halogens cause predictable shifts in both ¹H and ¹³C NMR spectra. Protons and carbons ortho and para to the halogen substituent are typically deshielded (shifted downfield).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Indazoles

| Compound | Solvent | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |

| 5-Chloro-3-phenyl-1H-indazole | CDCl₃ | 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63 | [9] |

| Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate | CDCl₃ | 8.33 (d, 1H), 7.71–7.63 (m, 5H), 7.51 (t, 1H) | 162.9, 140.1, 138.3, 132.7, 128.0, 125.2 | [10] |

| 2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | CDCl₃ | 7.01–7.16 (m, 4H), 2.79 (m, 2H), 2.01 (s, 3H) | 160.55, 142.59, 139.74, 129.98, 116.12, 9.40 | [11] |

Note: Chemical shifts are highly dependent on the specific molecule, solvent, and instrument.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified halogenated indazole sample.

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[12] Use approximately 0.6-0.7 mL of the solvent.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube.

-

Homogenization: Gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.

-

Validation: Ensure the solution is clear and free of particulate matter before inserting it into the NMR spectrometer.

Part 3: Structural Properties and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how halogen atoms mediate intermolecular interactions, which can be critical for understanding crystal packing and ligand-receptor binding.[13][14][15]

Halogen Bonding: A Key Non-Covalent Interaction

Contrary to intuition, the region on the outermost portion of a halogen atom, along the axis of the C-X bond, has a region of positive electrostatic potential known as a σ-hole. This positive region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom), an interaction known as a halogen bond .[16][17]

The strength of this interaction generally increases with the size and polarizability of the halogen: I > Br > Cl >> F.[18] In drug design, halogen bonds are increasingly recognized as a crucial interaction that can enhance binding affinity and selectivity for a protein target.[17]

Caption: Schematic of a halogen bond between a halogen atom (X) and a Lewis base (Y).

Impact on Crystal Packing

Halogen bonds, along with other interactions like hydrogen bonds and π-stacking, play a significant role in the supramolecular assembly of halogenated indazoles in the solid state.[11][19] The directionality of these interactions can lead to well-defined crystal lattices, influencing physical properties such as melting point and solubility. Analysis of crystal structures from databases like the Cambridge Crystallographic Data Centre (CCDC) is a powerful tool for understanding these packing motifs.

Part 4: Linking Physicochemical Properties to Biological Applications

The ultimate goal of synthesizing and characterizing these molecules is to leverage their properties for therapeutic benefit. The physicochemical characteristics discussed are not abstract concepts; they are direct determinants of a molecule's biological activity.

Caption: Logical flow from chemical modification to optimized biological outcomes.

-

Lipophilicity and ADME: As established, halogenation typically increases lipophilicity, which can improve a drug's ability to be absorbed and penetrate tissues. For instance, the incorporation of fluoroindazole motifs has been shown to increase oral bioavailability.[8]

-

Halogen Bonding and Target Affinity: The ability of heavier halogens to act as halogen bond donors can be exploited to gain additional affinity and selectivity for a biological target, such as a protein kinase.[17][18] This provides a rational basis for including halogens in pharmacophore models.

-

Metabolic Stability: Halogenation at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug in the body. The C-F bond, in particular, is exceptionally strong and resistant to cleavage.[20]

Conclusion

The halogenation of indazoles is a powerful, multifaceted strategy in modern medicinal chemistry. It provides a direct route to modulate the core physicochemical properties of this privileged scaffold in a predictable manner. By understanding the causal links between the introduction of a specific halogen at a specific position and the resulting changes in electronics, lipophilicity, and intermolecular interactions, researchers can accelerate the design-synthesis-test-analyze cycle. This guide serves as a foundational resource, encouraging a deeper, mechanism-based approach to the design of next-generation halogenated indazole therapeutics.

References

- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.

- The Halogenation of Indazoles. (n.d.). ResearchGate.

- Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.

- Why do halogen substituents make molecules more lipophilic? (2013). ResearchGate.

- Indazole. (n.d.). Wikipedia.

- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). MDPI.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- Supporting Information for Wiley-VCH 2007. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. (n.d.). ResearchGate.

- SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (n.d.). ResearchGate.

- Benzochalcogenodiazoles, Synthesis, and Applications in Medicinal Chemistry and Photomedicine. (n.d.). ResearchGate.

- Why do halogen substituents make molecules more lipophilic? (2016). Chemistry Stack Exchange.

- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals.

- Electronic Supplementary Information for The structure of fluorinated indazoles. (n.d.).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed Central.

- Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. (n.d.). MDPI.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Semantic Scholar.

- Bordwell pKa Table. (n.d.). Organic Chemistry Data.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Docta Complutense.

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (n.d.). MDPI.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 4. soc.chim.it [soc.chim.it]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. namiki-s.co.jp [namiki-s.co.jp]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Pharmacophore of Indazole Derivatives in Drug Design

An In-depth Technical Guide

Abstract: The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1] While rarely occurring in nature, synthetic indazole derivatives are core components of numerous FDA-approved drugs and clinical candidates, demonstrating a remarkable breadth of biological activities including anti-cancer, anti-inflammatory, and anti-emetic properties.[2][3][4][5] This guide provides a comprehensive exploration of the indazole pharmacophore, synthesizing structural insights, structure-activity relationship (SAR) data, and key methodological workflows. We will dissect the fundamental molecular features that enable its versatile binding capabilities, examine its application across diverse therapeutic targets, and provide detailed protocols for both computational modeling and synthetic realization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the indazole core in their discovery programs.

The Indazole Core: A Privileged Pharmacophoric Unit

The indazole nucleus is an aromatic bicyclic system with two nitrogen atoms in the five-membered ring. It primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in most physiological contexts.[2][6] This inherent structural feature is central to its pharmacophoric identity.

-

Hydrogen Bonding Hub: The pyrazole portion of the scaffold provides both a hydrogen bond donor (N-H at the N1 position in the 1H-tautomer) and a hydrogen bond acceptor (the lone pair on the N2 atom). This duality allows it to form critical, orienting interactions within a wide variety of protein active sites, most notably the hinge region of protein kinases.[1]

-

Structural Rigidity and Synthetic Tractability: The fused ring system imparts a rigid, planar conformation that reduces the entropic penalty upon binding to a target. This rigidity, combined with well-established synthetic routes, makes the indazole scaffold a reliable and predictable starting point for library design and lead optimization.[1][2]

-

Tunable Physicochemical Properties: The benzene ring offers multiple positions (C4, C5, C6, C7) for substitution, allowing for fine-tuning of lipophilicity, solubility, and metabolic stability. Furthermore, substitutions at the C3 and N1/N2 positions are crucial for modulating potency and selectivity, enabling the molecule to probe different sub-pockets of a binding site.[7]

The strategic importance of this scaffold is underscored by its presence in a variety of marketed drugs, each leveraging the core pharmacophore to achieve a distinct therapeutic effect.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Pazopanib | Anti-cancer | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[2][3] |

| Axitinib | Anti-cancer | Selective tyrosine kinase inhibitor (VEGFR)[3] |

| Entrectinib | Anti-cancer | ALK, ROS1, and TRK kinase inhibitor[2][6][8] |

| Granisetron | Anti-emetic | Selective 5-HT3 receptor antagonist[3][5] |